molecular formula C22H26N4O5 B2536112 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide CAS No. 1170489-37-8

4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide

Katalognummer: B2536112
CAS-Nummer: 1170489-37-8
Molekulargewicht: 426.473
InChI-Schlüssel: DYVHQFVGBDILDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a benzamide core with cyclopropanecarboxamido and dimethoxyphenylureido substituents, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopropanecarboxamido Intermediate: This step involves the reaction of cyclopropanecarboxylic acid with an amine to form the cyclopropanecarboxamide.

    Preparation of the Dimethoxyphenylureido Intermediate: This step involves the reaction of 2,3-dimethoxyaniline with an isocyanate to form the dimethoxyphenylurea.

    Coupling Reaction: The final step involves coupling the cyclopropanecarboxamido intermediate with the dimethoxyphenylureido intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or ureas.

Wissenschaftliche Forschungsanwendungen

4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide
  • This compound analogs : Compounds with similar structures but different substituents on the benzamide or urea moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

The compound 4-(cyclopropanecarboxamido)-N-(2-(3-(2,3-dimethoxyphenyl)ureido)ethyl)benzamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationship (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H30N4O4C_{23}H_{30}N_{4}O_{4}, with a molecular weight of approximately 430.52 g/mol. The compound features a cyclopropane ring, which contributes to its unique biological properties due to its strain and electronic characteristics.

Research indicates that compounds containing cyclopropanecarboxamide moieties exhibit diverse biological activities. The specific compound under consideration has been shown to inhibit certain enzyme activities, particularly those involved in metabolic pathways related to inflammation and cancer.

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit 11β-HSD1 , an enzyme implicated in glucocorticoid metabolism, which plays a crucial role in various metabolic disorders and inflammatory diseases .
  • Cell Proliferation : Studies have shown that derivatives of cyclopropanecarboxamides can effectively inhibit the proliferation of certain cancer cell lines, such as U937 (human myeloid leukemia) cells, without causing significant cytotoxicity .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which are attributed to its ability to modulate cytokine production and reduce inflammatory markers in vitro .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the aromatic substituents and the cyclopropane moiety significantly influence the biological activity of the compound. For instance:

  • Aromatic Substituents : The presence of dimethoxy groups on the phenyl ring enhances binding affinity to target receptors, which may improve therapeutic efficacy.
  • Cyclopropane Ring : The rigidity provided by the cyclopropane structure contributes to increased metabolic stability and reduced clearance rates in biological systems .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Cyclopropanecarboxylic Acid : This is achieved through α-alkylation reactions involving 1-phenyl acetonitrile derivatives.
  • Amide Coupling : The cyclopropanecarboxylic acid is then coupled with appropriate amines to form the final product using coupling agents such as HATU or EDC .

Case Study 1: Anti-Cancer Activity

In a study evaluating the anti-cancer properties of various cyclopropanecarboxamide derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cell growth in U937 cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against this cell line .

Case Study 2: Metabolic Disorders

Another study focused on the effects of this compound on metabolic syndrome models demonstrated a reduction in body weight gain and improved glucose tolerance in obese mice treated with the compound for 8 weeks. This suggests potential applications in treating obesity-related metabolic disorders .

Eigenschaften

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(2,3-dimethoxyphenyl)carbamoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-30-18-5-3-4-17(19(18)31-2)26-22(29)24-13-12-23-20(27)14-8-10-16(11-9-14)25-21(28)15-6-7-15/h3-5,8-11,15H,6-7,12-13H2,1-2H3,(H,23,27)(H,25,28)(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVHQFVGBDILDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.